12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol

Catalog No.
S14527319
CAS No.
64031-52-3
M.F
C17H30O3
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol

CAS Number

64031-52-3

Product Name

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol

IUPAC Name

12-(oxan-2-yloxy)dodec-3-yn-1-ol

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2

InChI Key

YBKCPZCTRSXWRF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCC#CCCO

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol, with the molecular formula C17_{17}H30_{30}O3_3, is a complex organic compound characterized by a dodecynol backbone and an oxan-2-yl ether functional group. This compound features a dodecane chain, which is a straight-chain alkane with twelve carbon atoms, and a triple bond located at the third carbon. The presence of the oxan-2-yl group introduces unique properties related to its solubility and reactivity.

Typical of alcohols and alkynes. Key reactions include:

  • Esterification: The alcohol group can react with carboxylic acids to form esters.
  • Reduction: The triple bond can be reduced to form alkenes or alkanes.
  • Nucleophilic Substitution: The ether functionality may participate in nucleophilic substitution reactions under appropriate conditions.

These reactions highlight its potential utility in organic synthesis and modification of chemical structures.

While specific biological activity data for 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is limited, compounds with similar structures often exhibit interesting biological properties. For instance, alkynols can show antimicrobial and antifungal activities. The unique oxan ring may also impart additional biological effects, potentially influencing cell membrane interactions or enzyme activities.

The synthesis of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol typically involves several steps:

  • Formation of the Dodecynol Backbone: This can be achieved through the alkylation of suitable alkynes or through the coupling of terminal alkynes with appropriate reagents.
  • Introduction of the Oxan Group: The oxan ring can be synthesized via cyclization reactions involving diols or through etherification methods using oxiranes or similar compounds.
  • Purification: The final product is purified using techniques such as distillation or chromatography to obtain high purity for further applications.

12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Cosmetics: Its unique structure could be beneficial in formulating skin care products due to its emollient properties.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol are essential for understanding its reactivity and potential biological effects. Investigating how this compound interacts with proteins, enzymes, and other biomolecules could elucidate its mechanism of action in biological systems. Additionally, studies on its solubility and partitioning behavior in lipid environments would provide insights into its pharmacokinetic properties.

Several compounds share structural similarities with 12-[(Oxan-2-yloxy]dodec-3-yne, which can be compared based on their functional groups and potential applications:

Compound NameStructure TypeUnique Features
1-OctynolAlkyne alcoholShorter carbon chain, simpler structure
11-Hydroxyundecylenic acidFatty acid derivativeContains a carboxylic acid group
12-Oxododecanoic acidOxo fatty acidContains a ketone functional group
2-(Oxan-2-yloxy)cyclopentaneCyclic etherDifferent cyclic structure

These compounds exhibit varying degrees of biological activity and reactivity based on their structural differences, highlighting the uniqueness of 12-[(Oxan-2-yloxy]dodec-3-yne due to its extended carbon chain and specific functional groups.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.21949481 g/mol

Monoisotopic Mass

282.21949481 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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